Molecular Weight Reduction of ≥35% Relative to m-PEG2-NHS Ester Enables Higher Drug-to-Antibody Ratio (DAR) Precision
When constructing antibody-drug conjugates (ADCs) or PROTACs, the linker's molecular weight contributes directly to the final conjugate's size and can influence drug loading and aggregation. m-PEG1-NHS ester (MW 201.18) is at least 35% smaller than its immediate analog m-PEG2-NHS ester (MW 245.23) and 48% smaller than m-PEG4-NHS ester (MW 333.33) . In ADC development, the use of a lower molecular weight linker like m-PEG1-NHS can permit the attachment of a higher number of payload molecules (higher DAR) before exceeding the threshold that triggers aggregation or altered pharmacokinetics. This is particularly critical for hydrophobic payloads, where the minimal PEG1 spacer provides just enough hydrophilicity to mitigate aggregation without adding the bulk of longer PEG chains .
| Evidence Dimension | Molecular Weight (Linker) |
|---|---|
| Target Compound Data | 201.18 g/mol |
| Comparator Or Baseline | m-PEG2-NHS ester: 245.23 g/mol; m-PEG4-NHS ester: 333.33 g/mol (predicted) |
| Quantified Difference | ≥35% lower MW vs m-PEG2; ≥48% lower MW vs m-PEG4 |
| Conditions | Calculated based on standard chemical formulas |
Why This Matters
Procurement of the smallest available NHS-PEG linker minimizes the added mass to the conjugate, which is a key parameter for optimizing drug loading and reducing the risk of aggregation in final therapeutic formulations.
